Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-17(2,3)24-15(21)19-10-12-20(11-9-18)16(22)23-13-14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUPVELHFRVNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCN)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Deprotection Reactions
The Boc and benzyl groups are strategically removed under specific conditions to unmask free amines for downstream applications.
Acid-Mediated Boc Deprotection
The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl):
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Conditions : 25% TFA in dichloromethane (DCM) at room temperature for 3 hours .
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Outcome : Yields the TFA salt of the free amine, enabling further functionalization (e.g., amidation) .
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 25% TFA | DCM | RT | 3 h | >95% |
Thermal Boc Deprotection
Thermolysis in methanol or 2,2,2-trifluoroethanol (TFE) at 230°C under continuous flow conditions achieves Boc removal without acid catalysts . This method is ideal for acid-sensitive substrates.
Hydrogenolytic Benzyl Removal
The benzyl group is cleaved via catalytic hydrogenation:
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Conditions : H₂ (1 atm), 10% Pd/C or Pearlman’s catalyst (Pd(OH)₂/C) in methanol or ethanol .
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Outcome : Generates a primary amine, which can undergo further reactions (e.g., alkylation) .
Amide Coupling Reactions
The deprotected amine reacts with carboxylic acids to form amides, a critical step in peptide synthesis:
EDCI/HOBt-Mediated Coupling
-
Conditions : Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in acetonitrile (MeCN) at 20°C for 18 hours .
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Example : Reaction with nicotinic acid yields a substituted amide with 30% isolated yield .
| Carboxylic Acid | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| Nicotinic acid | EDCI/HOBt | MeCN | 30% |
| Salicylic acid | EDCI/HOBt | MeCN | 49% |
HATU/DIEA-Mediated Coupling
For sterically hindered acids, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with diisopropylethylamine (DIEA) in DMF improves efficiency .
Functionalization of the Amine
The free amine undergoes alkylation, acylation, or reductive amination:
Reductive Amination
-
Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol with aldehydes/ketones.
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Application : Introduces alkyl/aryl substituents to the amine backbone.
Acylation
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Conditions : Benzoyl chloride in acetonitrile/acetone with triethylamine (TEA) .
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Outcome : Forms stable benzamide derivatives for structural diversification .
Comparative Reaction Efficiency
The table below summarizes key reaction pathways and yields:
Stability and Handling
Scientific Research Applications
Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a protective group in pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate involves its ability to act as a protecting group for amino functions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amino group. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) Benzyl (2-aminoethyl)carbamate (CAS 72080-83-2; Similarity: 0.85)
- Structure : Lacks the Boc-protected amine on the second ethyl chain.
- Properties : Lower molecular weight (~223 g/mol) and increased reactivity due to the exposed primary amine.
- Applications : Used as a building block in peptide synthesis but requires additional protection steps .
b) Benzyl N-(2-aminoethyl)carbamate hydrochloride (CAS 18807-71-1; Similarity: 0.88)
- Structure : Hydrochloride salt form enhances solubility in aqueous systems.
- Reactivity : The protonated amine reduces nucleophilicity, making it less reactive in acylation reactions compared to the free amine in the target compound .
c) tert-Butyl benzyl(2-oxoethyl)carbamate (CAS 136159-63-2)
Substituent Modifications
a) Tert-Butyl (2-(((Benzyloxy)Carbonyl)Amino)Ethyl)(2-Hydroxyethyl)Carbamate (CAS 874163-00-5)
- Structure : Substitutes one ethyl chain with a hydroxyethyl group.
b) Benzyl (4-aminobutyl)carbamate (CAS 62146-62-7)
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |
|---|---|---|---|
| Target Compound | ~338 (estimated) | Cbz, Boc-protected amine | Low in water, high in DMF |
| Benzyl (2-aminoethyl)carbamate | ~223 | Cbz, primary amine | Moderate in polar solvents |
| tert-Butyl benzyl(2-oxoethyl)carbamate | 249.31 | Cbz, ketone | Soluble in organic solvents |
Biological Activity
Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate, with the CAS number 1019333-29-9, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from multiple studies to present a comprehensive overview.
- Molecular Formula : C17H27N3O4
- Molecular Weight : 337.41 g/mol
- Purity : Typically above 83% in laboratory settings .
Structure
The compound features a benzyl group attached to a carbamate structure, which is further substituted with amino and tert-butoxycarbonyl (Boc) groups. The presence of these functional groups is crucial for its biological activity.
This compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of carbamate compounds can exhibit antimicrobial properties. For instance, piperazine derivatives have shown efficacy against various bacterial strains, suggesting that similar structures might possess comparable activities .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other carbamate derivatives known for inhibiting acetylcholinesterase, which is significant in treating neurodegenerative diseases like Alzheimer's .
- Cellular Interaction : Molecular docking studies have indicated potential interactions with cellular targets, which could be explored for therapeutic development.
Table 1: Summary of Biological Studies on Related Compounds
Pharmacological Potential
The pharmacological potential of this compound is highlighted by its structural similarities to known therapeutic agents. Its ability to inhibit enzymes involved in neurotransmission and microbial growth positions it as a candidate for further research in drug development.
Synthesis and Applications
The synthesis of this compound typically involves the following steps:
- Formation of the Carbamate Linkage : The reaction between an amine and a carbonyl compound.
- Protection of Functional Groups : Use of tert-butoxycarbonyl (Boc) to protect amino groups during synthesis.
- Purification : Techniques such as chromatography are employed to obtain pure compounds for biological testing.
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Reagents Used | Purpose |
|---|---|---|---|
| 1 | Carbamate Formation | Amines + Carbonyls | To create the core structure |
| 2 | Protection Reaction | Boc anhydride | To protect reactive amines |
| 3 | Purification | Chromatography techniques | To isolate pure products |
Q & A
Q. What are the established protocols for synthesizing Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate?
The synthesis typically involves sequential carbamate protection of primary and secondary amines. A common approach is:
- Step 1 : React 1,2-diaminoethane with tert-butoxycarbonyl (Boc) anhydride to protect one amine group .
- Step 2 : Introduce the benzyl carbamate group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended .
Q. How is the compound characterized for structural confirmation?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify amine protection (e.g., Boc δ ~1.4 ppm for tert-butyl; benzyl carbamate δ ~5.1 ppm for CH₂Ph) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~352.2 g/mol) .
- Infrared Spectroscopy : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of carbamates) and ~3300 cm⁻¹ (N-H stretch) .
Q. What solvents and conditions are optimal for dissolving the compound?
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or THF. Use mild heating (40–50°C) and sonication for dissolution. Avoid aqueous buffers unless the pH is >7 to prevent Boc deprotection .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during its use in stapled peptide synthesis?
When employing the compound as a polyamine staple:
- Reaction Design : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity.
- Steric Effects : The tert-butyl group in the Boc moiety enhances steric hindrance, favoring trans-adducts in ring-closing metathesis .
- Validation : Analyze products via circular dichroism (CD) or X-ray crystallography to confirm stereochemistry .
Q. What strategies resolve contradictions in reaction yields during scale-up?
Common issues and solutions:
- Boc Deprotection : Trace acids in solvents may hydrolyze Boc. Pre-purify solvents with basic alumina .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 benzyl chloroformate:diamine) to minimize overalkylation .
- Kinetic Analysis : Use in situ FTIR or HPLC to monitor reaction progress and adjust heating rates .
Q. How is the compound applied in designing enzyme inhibitors or prodrugs?
- Prodrug Activation : The Boc group is acid-labile (cleaved in lysosomes), while the benzyl carbamate is stable under physiological pH, enabling controlled release .
- Enzyme Targeting : The dual-protected amine structure mimics natural polyamine substrates, enhancing uptake in cancer cells .
- In Vivo Studies : Replace Boc with photolabile groups (e.g., nitroveratryl) for spatiotemporal control in animal models .
Q. What computational methods predict its reactivity in novel reaction environments?
- DFT Calculations : Model transition states for carbamate formation using Gaussian09 with B3LYP/6-31G* basis sets .
- Machine Learning : Train models on PubChem reaction data to predict optimal solvents/catalysts .
- MD Simulations : Assess solubility by simulating interactions with water/DMSO mixtures using GROMACS .
Methodological Notes
- Contradictions in Evidence : Some protocols (e.g., Boc deprotection in vs. 21) vary in acid concentration. Validate conditions via small-scale trials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
